2-(1,2-thiazol-3-yl)propanoic acid
Description
2-(1,2-Thiazol-3-yl)propanoic acid (CAS 1500343-54-3) is a heterocyclic carboxylic acid with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . Structurally, it features a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) substituted at the 3-position with a propanoic acid side chain. Key physicochemical properties include a predicted density of 1.345 g/cm³, boiling point of 213.2°C, and pKa of 5.08, indicating moderate acidity .
Properties
CAS No. |
1500343-54-3 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone, followed by oxidation to introduce the carboxylic acid group . Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or acetic acid .
Industrial Production Methods
Industrial production of 2-(1,2-thiazol-3-yl)propanoic acid may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(1,2-thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-(1,2-thiazol-3-yl)propanoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Example 1: (R)-2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop-p, CAS 15165-67-0)
- Structure: Features a phenoxy group with chlorine substituents at the 2- and 4-positions.
- Key Differences: Higher molecular weight (239.06 g/mol) due to chlorine atoms. Environmental impact: Restricted due to groundwater contamination risks .
- Contrast: Unlike 2-(1,2-thiazol-3-yl)propanoic acid, Dichlorprop-p lacks a heterocyclic ring, relying on aromatic chlorination for bioactivity. This structural divergence leads to distinct environmental persistence and toxicity profiles.
Example 2: Mecoprop-p (Propionic acid, 2-((4-chloro-o-tolyl)oxy)-, (+)-)
- Structure: Contains a methyl-substituted phenoxy group.
- Key Differences :
Thiazole and Thiophene Derivatives
Example 1: 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids (Mickevičius et al., 2013)
- Structure: 1,3-thiazol-2-yl isomer with a phenylamino group.
- Key Differences :
Example 2: Thiophene-Propanol Derivatives (USP 35–NF 30 Supplement, 2012)
- Structure: Includes compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
- Key Differences :
Triazole-Thio Derivatives
Example: Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates
- Structure : 1,2,4-triazole core with thioether linkages.
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
Bioactivity: Thiazole derivatives like 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid exhibit antiviral activity, suggesting that the position of the thiazole nitrogen (1,2 vs. 1,3) and substituents critically influence biological targeting .
Environmental Impact: Phenoxypropanoic acids (e.g., Dichlorprop-p) highlight the trade-off between efficacy and environmental risk, a concern less documented for thiazole-based acids .
Synthetic Flexibility : Thiazole and triazole scaffolds allow modular functionalization, enabling tailored physicochemical properties for drug design .
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